6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Description
BenchChem offers high-quality 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c31-24-15-18(17-8-2-1-3-9-17)14-23-26(24)27(30-22-12-6-5-11-21(22)29-23)20-16-33-25-13-7-4-10-19(25)28(20)32/h1-13,16,18,27,29-30H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOCULDYZFJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=COC5=CC=CC=C5C4=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic molecule belonging to the benzodiazepine class. Its structure incorporates a chromenone moiety and a hexahydrobenzo[b][1,4]benzodiazepine core, suggesting potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The structure features multiple functional groups that may influence its biological activity.
Research indicates that benzodiazepines generally exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The specific interactions of 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one with these receptors remain to be fully elucidated. However, preliminary studies suggest it may exhibit both anxiolytic and anticonvulsant properties similar to other compounds in its class.
1. CNS Activity
A study examining related benzodiazepine derivatives reported significant central nervous system (CNS) activity. The introduction of specific substituents on the benzodiazepine structure enhanced their efficacy in taming and sedative activities comparable to diazepam .
3. Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is heavily influenced by their structural characteristics. For instance:
- Substituents : The presence of electron-withdrawing groups (e.g., halogens) has been shown to enhance activity .
- Ring Modifications : Modifications to the chromenone and benzodiazepine rings can significantly alter pharmacological effects.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various benzodiazepine derivatives and evaluated their biological activities. Among them was a compound structurally related to our target compound which exhibited significant anxiolytic effects in rodent models .
Case Study 2: Toxicology Assessment
In toxicity assessments conducted on related compounds within the benzodiazepine family, the acute LD50 values were reported to be higher than 3000 mg/kg in mice for certain derivatives . This suggests a potentially favorable safety profile for similar compounds.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Anxiolytic Activity | Anticonvulsant Activity | LD50 (mg/kg) |
|---|---|---|---|---|
| Diazepam | Diazepam | High | Moderate | >3000 |
| 6-(4-Oxochromen...) | Target Compound | TBD | TBD | TBD |
| 1-(4'-Aminophenyl)... | Related Compound | Moderate | High | 12.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
